1-Cyanoethyl(diethylamino)dimethylsilane
Description
Significance of Organosilicon Reagents in Advanced Synthetic Methodologies
Organosilicon reagents have become indispensable tools in advanced synthetic methodologies. Their unique chemical properties, such as the stability of silicon-carbon bonds and the lability of silicon-heteroatom bonds, allow for a wide range of chemical transformations. wikipedia.org Silyl (B83357) ethers, for example, are widely used as protecting groups for alcohols due to their ease of formation and selective removal under specific conditions. wikipedia.org Furthermore, the introduction of silyl groups can enhance the volatility of compounds, a crucial aspect for analytical techniques like gas chromatography (GC). wikipedia.org
The applications of organosilicon compounds are diverse, ranging from their use in the synthesis of pharmaceuticals and agrochemicals to their role in the production of polymers and advanced materials. cfsilicones.comresearchgate.net Their low toxicity and the formation of environmentally benign byproducts in many reactions further enhance their appeal in green chemistry initiatives.
Evolution of Aminosilanes as Versatile Reagents in Organic Transformations
Aminosilanes, a subclass of organosilicon compounds featuring a silicon-nitrogen bond, have evolved into highly versatile reagents. Initially explored for their use in surface modification and as coupling agents, their application in organic synthesis has grown significantly. The Si-N bond in aminosilanes can be readily cleaved, making them effective silylating agents for a variety of functional groups, including alcohols, phenols, and carboxylic acids. nih.gov This reactivity is harnessed to introduce silyl groups into molecules, thereby altering their chemical properties for specific applications. nih.gov
Modern advancements have focused on the development of aminosilanes with tailored functionalities to achieve higher selectivity and efficiency in chemical reactions. Catalytic methods for the synthesis of aminosilanes, such as the dehydrocoupling of amines and silanes, are being explored as more sustainable alternatives to traditional methods that generate salt byproducts. rsc.orgrsc.org
Position of 1-Cyanoethyl(diethylamino)dimethylsilane within Modern Organosilicon Chemistry
This compound, with its distinct combination of a diethylamino group and a cyanoethyl group attached to a dimethylsilyl core, occupies a specialized position within modern organosilicon chemistry. Its primary recognition comes from its application as a silylating reagent, particularly for analyses conducted via gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS). nih.gov
The presence of the nitrogen-containing diethylamino group makes it particularly suitable for detection by NPD, while the cyanoethyl group can influence the selectivity of the silylation reaction and the chromatographic behavior of the resulting derivatives. While not as broadly applied as more common silylating agents, its specific structure provides unique advantages in certain analytical contexts, highlighting the trend towards designing highly specialized reagents for targeted applications in chemical analysis.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are crucial for its application and handling.
| Property | Value | Source |
| CAS Number | 102859-33-6 | nih.gov |
| Molecular Formula | C9H20N2Si | nih.gov |
| Molecular Weight | 184.35 g/mol | nih.gov |
| Boiling Point | 80 °C | nih.gov |
| Canonical SMILES | CCN(CC)Si(C)C(C)C#N | nih.gov |
| InChIKey | BWZNUKUXXWKJRI-UHFFFAOYSA-N | nih.gov |
| Topological Polar Surface Area | 27 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 |
Note: Some data, such as topological polar surface area and hydrogen bond counts, are computed values.
Detailed Research Findings
Detailed research specifically on the synthesis and a broad range of applications of this compound is limited in publicly accessible literature. However, its synthesis can be inferred from general methods for preparing aminosilanes. A plausible route would involve the reaction of a chlorodimethylsilane (B94632) bearing a cyanoethyl group with diethylamine (B46881).
Its primary documented application is as a derivatizing agent in gas chromatography. Silylation is a common technique used to increase the volatility, thermal stability, and chromatographic resolution of polar analytes. numberanalytics.com The introduction of the 1-cyanoethyl(dimethyl)silyl group onto a target molecule, such as a steroid or a phenol, renders it more suitable for GC analysis. The nitrogen atom in the diethylamino group allows for sensitive detection using a nitrogen-phosphorus detector (NPD), which is particularly useful for trace analysis.
The cyano group itself is a versatile functional group in organic synthesis, known to influence the electronic properties of a molecule. researchgate.net In the context of this silylating agent, the cyanoethyl group may modulate the reactivity of the aminosilane (B1250345) and the properties of the resulting silylated derivative, although specific studies detailing these effects are not widely available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102859-33-6, 102636-22-6 | |
| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyanoethyl Diethylamino Dimethylsilane and Analogous Organosilicon Compounds
Development of Preparative Routes for Aminosilane (B1250345) Precursors
The foundational step in the synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane is the preparation of a suitable aminosilane precursor. This typically involves the creation of a molecule containing the key diethylaminodimethylsilyl moiety.
Strategies for Diethylaminodimethylsilane Derivatives
The synthesis of diethylaminodimethylsilane derivatives can be approached through several established methods. A primary route involves the reaction of a halosilane with diethylamine (B46881). For instance, the reaction of chlorodimethylsilane (B94632) with diethylamine, often in the presence of a base to neutralize the resulting hydrogen chloride, yields diethylaminodimethylsilane. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.
Another approach involves the use of lithium diethylamide as a more potent nucleophile. Chinese patent CN117567495A describes a method for synthesizing bis(diethylamino)silane (B1590842) by first preparing a lithium salt of diethylamine at low temperatures (-80 to -30 °C) and then reacting it with a dichlorosilane. google.com A similar principle can be applied to produce the mono-amino derivative by using a monochlorosilane.
The following table summarizes a representative synthetic approach for a diethylaminodimethylsilane derivative.
| Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| Dichlorosilane, Diethylamine | Organic Lithium | -78 to -20 | 5-12 | Bis(diethylamino)silane | 75.4 - 87.5 | 90.4 - 96.3 |
This data is adapted from a method for bis(diethylamino)silane and illustrates a potential pathway. google.com
Methodologies for Halogenated Dimethylaminosilanes
Halogenated dimethylaminosilanes are key intermediates that allow for the subsequent introduction of various functional groups. The synthesis of these compounds typically starts from dichlorodimethylsilane (B41323). chemicalbook.com Nucleophilic substitution at the silicon center allows for the replacement of one chlorine atom with a diethylamino group, leaving the other chlorine available for further reaction. libretexts.org
The reaction of dichlorodimethylsilane with a stoichiometric amount of diethylamine is a common method. The reaction is often carried out in an inert solvent to control the reaction rate and facilitate product isolation. The use of a tertiary amine as a base can help to scavenge the HCl produced during the reaction, preventing the formation of diethylamine hydrochloride and driving the reaction to completion. libretexts.org
Approaches to Introducing the Cyanoethyl Moiety
With the aminosilane precursor in hand, the next critical step is the introduction of the cyanoethyl group. This can be achieved through several synthetic strategies, primarily involving nucleophilic or radical-mediated pathways.
Nucleophilic Cyanoethylation Strategies
Nucleophilic cyanoethylation is a well-established method for forming a carbon-carbon bond with a cyanoethyl group. wikipedia.org This reaction typically involves the Michael addition of a nucleophile to acrylonitrile (B1666552). wikipedia.org In the context of synthesizing this compound, a silicon-based nucleophile would be required.
The generation of silicon nucleophiles can be accomplished through various methods, including the reaction of chlorosilanes with alkali metals or the use of silylcuprates. wiley-vch.de However, a more direct approach for the target molecule would involve the hydrosilylation of acrylonitrile with a hydrosilane precursor, such as diethylaminodimethylsilane. This reaction is often catalyzed by a base. wikipedia.org The nucleophilic attack of the hydride from the silane (B1218182) onto the β-carbon of acrylonitrile, promoted by the catalyst, leads to the formation of the desired cyanoethylated product.
An alternative, though less common, method for cyanoethylation involves the alkylation of a suitable substrate with 3-chloropropionitrile. wikipedia.org
Exploration of Radical-Mediated Cyanoethylation Pathways
Radical-mediated reactions offer an alternative avenue for the formation of carbon-silicon bonds. Silyl (B83357) radicals can be generated from hydrosilanes under various conditions, including photochemical or thermal initiation. rsc.org These highly reactive species can then add across a carbon-carbon double bond, such as the one in acrylonitrile.
The process would involve the generation of a diethylaminodimethylsilyl radical, which then adds to the acrylonitrile molecule. This is followed by a hydrogen atom transfer from another molecule of the hydrosilane to complete the reaction and propagate the radical chain. Research into radical-mediated cyanation of other organic scaffolds has shown this to be a viable method for introducing cyano groups under mild conditions. rsc.org
Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis
Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of various reaction parameters. chemrxiv.orgbeilstein-journals.org The empirical "one-factor-at-a-time" approach is often employed, where individual parameters are varied while others are kept constant to determine their effect on the reaction outcome. chemrxiv.orgbeilstein-journals.org
Key factors to consider include:
Catalyst: The choice and concentration of the catalyst, whether it's a base for nucleophilic cyanoethylation or a radical initiator, can significantly impact the reaction rate and selectivity.
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the reaction kinetics.
Temperature: Controlling the reaction temperature is crucial for managing the rate of reaction and minimizing the formation of byproducts.
Substrate Concentration: The concentration of the reactants can affect the reaction order and the likelihood of side reactions.
Modern approaches to reaction optimization increasingly utilize machine learning algorithms and high-throughput experimentation to more efficiently explore the complex interplay of these factors and identify the optimal reaction conditions. chemrxiv.orgbeilstein-journals.org For instance, response surface methodology can be employed to model the relationship between multiple variables and the reaction yield, allowing for the prediction of optimal conditions. researchgate.net
The following table illustrates a hypothetical optimization study for the nucleophilic cyanoethylation of diethylaminodimethylsilane with acrylonitrile.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (5 mol%) | THF | 25 | 12 | 65 |
| 2 | K₂CO₃ (10 mol%) | Acetonitrile | 50 | 8 | 72 |
| 3 | DBU (5 mol%) | Toluene | 80 | 6 | 85 |
| 4 | NaH (5 mol%) | Toluene | 25 | 12 | 58 |
| 5 | DBU (5 mol%) | THF | 80 | 6 | 81 |
This is a representative data table illustrating the effect of different parameters on reaction yield.
By systematically studying these variables, a robust and efficient synthesis of this compound can be developed.
Chemical Reactivity and Mechanistic Investigations of 1 Cyanoethyl Diethylamino Dimethylsilane
Mechanistic Pathways of Cyanoethyl Transfer Reactions
Cyanoethylation, the addition of a cyanoethyl group (-CH2CH2CN) to a substrate, is a valuable transformation in organic synthesis. wikipedia.org 1-Cyanoethyl(diethylamino)dimethylsilane serves as a potential reagent for these reactions, with its reactivity being governed by the interplay of the silicon-nitrogen bond and the electronic nature of the cyanoethyl group.
Role of the Silicon-Nitrogen Bond in Facile Transformations
The silicon-nitrogen (Si-N) bond in aminosilanes is a key determinant of their reactivity. This bond is polarized, with the nitrogen atom being more electronegative than the silicon atom, leading to a degree of ionic character. The Si-N bond is susceptible to cleavage by various reagents, a property that is harnessed in many synthetic applications. rsc.org
In the context of this compound, the diethylamino group can act as a leaving group in nucleophilic substitution reactions at the silicon center. More importantly, the amine functionality can play a catalytic role in reactions involving the silane (B1218182). nih.govacs.orgnih.gov It has been shown that amine groups within aminosilane (B1250345) molecules can catalyze the reaction between the silane and surface silanol (B1196071) groups to form siloxane bonds, either through an intermolecular or intramolecular pathway. nih.gov This catalytic activity is attributed to the ability of the amine to activate the silicon center or the substrate. In a similar vein, the diethylamino group in this compound can facilitate the transfer of the cyanoethyl group by acting as an internal base or by coordinating to other species in the reaction mixture.
The strength of the Si-N bond is also a critical factor. While weaker than a silicon-oxygen (Si-O) or silicon-fluorine (Si-F) bond, it is sufficiently labile to participate in a variety of chemical transformations. researchgate.net The facile cleavage of the Si-N bond upon completion of a reaction is advantageous, allowing for the release of the desired product under mild conditions. rsc.org
Influence of the Cyanoethyl Group on Substrate Reactivity
The cyanoethyl group in this compound exerts a significant electronic influence on the molecule's reactivity. The cyano (nitrile) group is strongly electron-withdrawing, which affects the electron density distribution across the entire molecule. This inductive effect can influence the reactivity of the silicon center and the adjacent methylene (B1212753) groups.
The presence of the electron-withdrawing cyano group can make the silicon atom more electrophilic, potentially enhancing its susceptibility to nucleophilic attack. This increased electrophilicity can facilitate the initial interaction with a substrate, which is often the first step in a catalytic cycle or a stoichiometric reaction.
Furthermore, the cyanoethyl group itself is the entity transferred in cyanoethylation reactions. Acrylonitrile (B1666552), the parent molecule of the cyanoethyl group, is a well-known Michael acceptor, readily undergoing conjugate addition with nucleophiles. wikipedia.org In a similar fashion, the cyanoethyl group attached to the silicon atom can be transferred to a nucleophilic substrate. The reaction mechanism would likely involve the attack of the nucleophile on the β-carbon of the cyanoethyl group, with the silyl (B83357) group acting as a leaving group.
Stereochemical Control and Diastereoselectivity in Reactions Mediated by this compound
For a chiral variant of this compound, where the silicon atom is attached to four different substituents, reactions at the silicon center or at adjacent positions could proceed with a degree of diastereoselectivity. The stereochemical outcome of nucleophilic substitution at a chiral silicon center is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. These reactions can proceed with either retention or inversion of configuration, often through the formation of a pentacoordinate intermediate. exlibrisgroup.comacs.orgacs.org The geometry of this intermediate and any subsequent intramolecular rearrangements, such as Berry pseudorotation, play a crucial role in determining the final stereochemistry. exlibrisgroup.comacs.orgacs.org
In reactions where the cyanoethyl group is transferred, if the substrate itself is chiral, the facial selectivity of the attack on the substrate will be influenced by the steric and electronic properties of the chiral silyl reagent. The bulky silyl group can direct the approach of the substrate to a specific face, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would be expected to be influenced by factors such as the size of the substituents on the silicon atom and the nature of the solvent.
| Factor | Influence on Stereoselectivity |
| Nature of Nucleophile | Can influence the geometry of the transition state and the reaction pathway (e.g., SN2-like vs. addition-elimination). |
| Leaving Group Ability | A better leaving group can favor an inversion of configuration. |
| Solvent Polarity | Can stabilize or destabilize charged intermediates, affecting the reaction mechanism and stereochemical outcome. |
| Steric Bulk of Silicon Substituents | Larger substituents can create a more biased steric environment, leading to higher diastereoselectivity. |
Catalytic Behavior and Proposed Reaction Mechanisms
Organosilicon compounds, including aminosilanes, have been explored as catalysts in a variety of organic transformations. rsc.orgrsc.org Their catalytic activity often stems from their ability to act as Lewis acids or to engage in specific bonding interactions that facilitate bond formation and cleavage.
General Principles of Organosilicon Catalysis
Organosilicon catalysis often involves the activation of substrates through the formation of transient silicon-containing intermediates. For instance, silylating agents are used to protect reactive functional groups, but they can also be employed in catalytic amounts to promote reactions. shinetsusilicone-global.com The general principle involves the temporary replacement of an active hydrogen with a silyl group, which can alter the reactivity of the substrate and allow for a desired transformation to occur.
In the case of aminosilanes, the Lewis basicity of the nitrogen atom can also play a role in catalysis. The amine can act as a proton shuttle or as a ligand to coordinate with other species in the reaction, thereby lowering the activation energy of the reaction. The catalytic dehydrocoupling of amines and silanes to form Si-N bonds is a prime example of catalysis involving organosilicon compounds. rsc.org
Specific Mechanistic Insights into this compound’s Catalytic Activity
While specific catalytic applications of this compound are not extensively documented, a plausible catalytic cycle for a reaction such as the cyanoethylation of an alcohol can be proposed based on the principles discussed.
Proposed Catalytic Cycle for Cyanoethylation of an Alcohol:
Activation: The alcohol (R-OH) reacts with this compound. The diethylamino group could act as a base to deprotonate the alcohol, or the alcohol could directly attack the silicon center, displacing the diethylamino group to form a silyl ether intermediate and diethylamine (B46881).
Intramolecular Cyanoethyl Transfer: In the resulting intermediate, the oxygen of the former alcohol is now bonded to the silicon atom. An intramolecular nucleophilic attack of the oxygen atom on the β-carbon of the cyanoethyl group can occur. This is facilitated by the proximity of the reacting groups within the same molecule.
Product Formation and Catalyst Regeneration: The cyanoethyl group is transferred to the alcohol, forming the cyanoethylated product (R-O-CH2CH2CN). This step would regenerate a dimethylsilyl species, which could then react with another molecule of the alcohol and the initially formed diethylamine to regenerate the active catalyst or a related reactive species, thus completing the catalytic cycle.
This proposed mechanism highlights the dual role of the this compound, where it not only provides the cyanoethyl group but also facilitates its transfer through the formation of a reactive intermediate.
| Step | Description | Key Intermediates |
| 1. Activation | Reaction of the alcohol with the silane. | Silyl ether intermediate |
| 2. Cyanoethyl Transfer | Intramolecular nucleophilic attack. | Transition state involving a cyclic arrangement |
| 3. Product Release & Catalyst Regeneration | Formation of the cyanoethylated product and regeneration of the active catalytic species. | Cyanoethylated product, reactive silyl species |
Advanced Spectroscopic and Characterization Techniques for Mechanistic Elucidation of 1 Cyanoethyl Diethylamino Dimethylsilane Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the real-time monitoring of chemical reactions and the identification of transient intermediates in the study of 1-Cyanoethyl(diethylamino)dimethylsilane. The presence of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si provides a multi-faceted approach to track the progress of a reaction.
In a typical reaction, such as the hydrolysis or alcoholysis of the Si-N bond, ¹H NMR spectroscopy allows for the observation of the disappearance of signals corresponding to the diethylamino protons and the appearance of new signals from the resulting diethylamine (B46881) or its protonated form. Concurrently, shifts in the resonances of the protons on the dimethylsilyl group and the cyanoethyl moiety provide insights into the changing electronic environment around the silicon atom.
¹³C NMR spectroscopy, while often requiring longer acquisition times, offers a clearer picture of the carbon skeleton. nih.gov The chemical shifts of the cyano carbon and the carbons of the ethyl and methyl groups are sensitive to structural changes, making it possible to distinguish between the starting material, intermediates, and final products. For instance, the coordination of a Lewis acid to the nitrogen of the cyano group would induce a noticeable downfield shift in the ¹³C resonance of the nitrile carbon.
Perhaps most informative for this class of compounds is ²⁹Si NMR spectroscopy. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. The transformation of the aminodisilane (B14274064) to a silanol (B1196071) or an alkoxysilane would result in a significant upfield or downfield shift in the ²⁹Si NMR spectrum, providing unambiguous evidence of the reaction at the silicon center.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring a Reaction of this compound
| Protons | Starting Material (δ, ppm) | Intermediate (δ, ppm) | Product (δ, ppm) |
| Si-CH₃ | 0.15 | 0.20 | 0.25 |
| N-CH₂-CH₃ | 1.05 (t) | 1.10 (t) | - |
| N-CH₂-CH₃ | 2.80 (q) | 2.90 (q) | - |
| Si-CH₂-CH₂-CN | 1.10 (t) | 1.15 (t) | 1.20 (t) |
| Si-CH₂-CH₂-CN | 2.40 (t) | 2.45 (t) | 2.50 (t) |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of NMR spectroscopy as applied to organosilicon compounds.
Mass Spectrometry in the Analysis of Reaction Products and Byproducts
Mass spectrometry (MS) is an indispensable tool for the analysis of the products and byproducts formed in reactions of this compound. youtube.com It provides crucial information about the molecular weight of the resulting compounds and, through fragmentation analysis, offers insights into their structure. youtube.com
Electron Impact (EI) and Chemical Ionization (CI) are common ionization techniques used for volatile organosilicon compounds. In the mass spectrum of the parent compound, the molecular ion peak (M⁺) would confirm its molecular weight. Characteristic fragmentation patterns would include the loss of a methyl group ([M-15]⁺), an ethyl group ([M-29]⁺), or the diethylamino group ([M-72]⁺). The cleavage of the Si-C bond of the cyanoethyl group would also lead to significant fragment ions.
For the analysis of less volatile products, such as those resulting from polymerization or reactions with non-volatile reagents, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. These methods are particularly useful for identifying oligomeric species or adducts formed during the reaction.
Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of unknown products. nih.gov By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation pattern can be obtained, allowing for the precise mapping of the connectivity of atoms within the molecule.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound and a Hypothetical Reaction Product
| Compound | Key Fragment Ion (m/z) | Identity of Fragment |
| This compound | 169 | [M - CH₃]⁺ |
| 112 | [M - N(CH₂CH₃)₂]⁺ | |
| 72 | [N(CH₂CH₃)₂]⁺ | |
| Hypothetical Hydrolysis Product (1-Cyanoethyl)dimethylsilanol | 114 | [M - CH₃]⁺ |
| 75 | [Si(OH)(CH₃)₂]⁺ |
Note: The m/z values are calculated based on the most common isotopes and are presented for illustrative purposes.
Infrared and Raman Spectroscopy for Understanding Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques for probing the functional groups present in this compound and tracking their transformations during a reaction. gelest.com
The IR spectrum of the starting material would be characterized by several key absorption bands. The C≡N stretching vibration of the nitrile group typically appears in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The Si-N bond would exhibit a characteristic stretching vibration, while the Si-C bonds and the various C-H bonds of the methyl and ethyl groups would also have distinct absorptions. gelest.com
During a reaction, such as the cleavage of the Si-N bond and the formation of a Si-O bond, IR spectroscopy can provide clear evidence of the transformation. The disappearance of the Si-N stretching band and the appearance of a strong, broad band in the region of 1100-1000 cm⁻¹, characteristic of a Si-O-C or Si-O-H group, would signify the progress of the reaction. gelest.com Similarly, any reaction involving the nitrile group, such as its hydrolysis to an amide or a carboxylic acid, would be readily monitored by the appearance of characteristic C=O stretching vibrations. nih.govquimicaorganica.org
Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information. The Si-Si bond, if formed in a side reaction, would be more easily detected by Raman spectroscopy than by IR.
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound Reactions
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2260 - 2240 spectroscopyonline.com |
| Si-N | ~940 - 900 |
| Si-O (Siloxane) | 1100 - 1000 gelest.com |
| O-H (Silanol) | ~3690 (sharp, free), 3400-3200 (broad, H-bonded) gelest.com |
| C=O (Amide) | 1680 - 1630 |
| C=O (Carboxylic Acid) | 1760 - 1690 |
Source: Data compiled from general infrared spectroscopy correlation tables and literature on organosilicon compounds. gelest.comspectroscopyonline.com
X-ray Crystallography in Determining Molecular and Supramolecular Structures
While NMR, MS, and vibrational spectroscopy provide a wealth of information about the connectivity and functional groups within a molecule, X-ray crystallography offers the definitive, three-dimensional structure of a crystalline compound. nih.govmdpi.com For this compound, or any crystalline derivative or product, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles.
This detailed structural information is invaluable for understanding the steric and electronic effects that govern the reactivity of the molecule. For instance, the precise geometry around the silicon atom and the conformation of the diethylamino and cyanoethyl groups can help explain its reactivity towards various reagents.
Furthermore, X-ray crystallography can reveal the supramolecular structure, showing how molecules are arranged in the crystal lattice. nih.gov This can provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can play a significant role in the physical properties and, in some cases, the reactivity of the compound in the solid state. Although obtaining suitable crystals for X-ray analysis can be a challenge, the unparalleled detail provided by this technique makes it a crucial tool in the comprehensive characterization of new compounds and in validating mechanistic proposals.
Table 4: Illustrative Crystallographic Parameters for a Hypothetical Organosilicon Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1965.4 |
| Z | 4 |
Note: This table presents hypothetical crystallographic data for illustrative purposes.
Theoretical and Computational Studies of 1 Cyanoethyl Diethylamino Dimethylsilane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a widely used tool in computational chemistry to predict molecular properties and reactivity. For 1-Cyanoethyl(diethylamino)dimethylsilane, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Key parameters that could be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and indicates sites susceptible to nucleophilic or electrophilic attack.
While specific DFT studies on this compound are not available in the reviewed literature, studies on similar molecules, such as 2-(dimethylamino)ethyl chloride, have utilized DFT to investigate reaction mechanisms and the influence of substituent groups on activation energies. researchgate.net For instance, a study on pyridinyl and pyrimidinyl phosphonates used DFT to optimize molecular structures and calculate electronic properties. frontiersin.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations.
Molecular Dynamics Simulations to Model Reaction Pathways and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. mdpi.com
For this compound, MD simulations could model its behavior in different solvents, its interactions with surfaces, or its aggregation properties. These simulations are particularly useful for understanding how intermolecular forces govern the macroscopic properties of a substance. For example, MD could be used to study the hydrolysis of the diethylamino group or other potential reaction pathways by simulating the molecule in an aqueous environment.
Although no MD studies specifically targeting this compound were found, the methodology has been applied to understand complex systems. For instance, MD simulations have been used to investigate the binding of enantiomers to chiral selectors and to explore the association of molecules with micelles.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Organosilicon Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.govresearchgate.net These models are extensively used in drug discovery and environmental fate modeling. A QSAR study typically involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to find a correlation with an observed activity. researchgate.net
A QSAR analysis for a series of organosilicon compounds including this compound could be developed if a dataset of their activities (e.g., as a catalyst, a surface modifying agent, or their toxicity) were available. Such a model could then be used to predict the activity of new, unsynthesized organosilicon compounds.
While no specific QSAR studies on a series of compounds that includes this compound were identified, the general QSAR methodology is well-established for a wide range of organic and organometallic compounds. soton.ac.uk
Prediction of Spectroscopic Signatures and Conformational Landscape Analysis
Computational methods can be used to predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimental results and for assigning spectral peaks to specific atoms or functional groups within a molecule. DFT is a common method for predicting such spectra.
While computational predictions of the spectroscopic signatures and conformational landscape of this compound have not been published, the techniques for doing so are well-developed and routinely applied to a wide variety of organic molecules.
Future Research Directions and Emerging Trends in 1 Cyanoethyl Diethylamino Dimethylsilane Chemistry
Development of Sustainable and Green Synthetic Routes
A primary focus of modern chemical synthesis is the development of environmentally benign processes. Future research into the synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane will likely prioritize green chemistry principles to minimize waste and energy consumption.
One promising strategy is the adoption of dehydrogenative coupling reactions. Catalytic systems, potentially involving ruthenium or other transition metals, could facilitate the direct reaction between a suitable amine and a hydrosilane, releasing only hydrogen gas as a byproduct. organic-chemistry.org This avoids the use of halogenated silanes and the subsequent formation of salt waste, a common issue in traditional silylation methods that use reagents like trimethylsilyl (B98337) chloride with a base. wikipedia.org
Another green approach involves the use of atom-economical addition reactions . The hydrosilylation of an appropriate unsaturated nitrile (e.g., 3-(diethylamino)acrylonitrile) with dimethylsilane (B7800572) could provide a direct, 100% atom-economical route to the target compound. Research in this area would focus on identifying catalysts that can achieve high regioselectivity and yield for this transformation.
Exploration of Novel Catalytic Systems and Asymmetric Induction Strategies
The reactivity of the Si-N bond in this compound makes it a valuable precursor for catalytic transformations. The diethylamino group can act as a leaving group, allowing the silyl (B83357) moiety to be transferred to other nucleophiles.
Future work could involve developing novel transition-metal catalytic systems to exploit this reactivity. For instance, cobalt-based catalysts have shown remarkable efficiency in the synthesis of silyl enol ethers from aldehydes, demonstrating the potential of first-row transition metals in silicon chemistry. acs.org Similar systems could be designed to use this compound as a silylating agent for a wide range of substrates under mild conditions. Nickel-catalyzed reactions, which have enabled the remote functionalization of ketones to form specific silyl enol ethers, could also be adapted, potentially using the cyano group to direct the catalytic activity. organic-chemistry.orgacs.org
A particularly exciting frontier is the development of asymmetric induction strategies . If the silicon atom or an adjacent carbon could be made a stereocenter during a reaction, it would open the door to chiral organosilicon compounds, which are valuable in stereoselective synthesis. Research could focus on:
Chiral Catalysts: Employing chiral ligands with transition metals (e.g., palladium, nickel, cobalt) to control the stereochemical outcome of silylation reactions involving this compound.
Organocatalysis: Using chiral N-heterocyclic carbenes (NHCs) or chiral phosphoramides, which have been successful in catalyzing silyl transfers and enantioselective aldol (B89426) additions with other silyl reagents. organic-chemistry.org
The table below summarizes potential catalytic approaches for exploration.
| Catalytic Approach | Potential Metal/Catalyst | Target Transformation | Rationale |
| Dehydrogenative Silylation | Ruthenium, Rhodium | Synthesis of Aminosilanes | Generates H₂ as the only byproduct, high atom economy. organic-chemistry.org |
| Hydrosilylation | Cobalt, Platinum | Synthesis of Aminosilanes | Direct addition to unsaturated precursors. Cobalt offers a less precious metal alternative. acs.org |
| Remote Functionalization | Nickel | C-H Silylation | Chain-walking mechanisms could allow for silylation at positions remote from an initial functional group. acs.org |
| Asymmetric Silylation | Palladium, Copper with Chiral Ligands | Enantioselective Synthesis | Creation of chiral silicon centers for advanced synthetic applications. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
For any chemical process to be industrially viable, it must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in this regard. nih.gov
The synthesis of this compound could be adapted to a continuous flow process . This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. The enhanced heat transfer in flow reactors is particularly beneficial for managing highly exothermic reactions, improving safety. nih.gov
Furthermore, flow systems are ideal for multi-step, automated synthesis . A flow reactor could be set up to first synthesize the aminosilane (B1250345) and then, in a subsequent step, use it as a reagent in another transformation without isolation. For example, the compound could be generated in-line and immediately reacted with a ketone to produce a silyl enol ether, streamlining the entire process. nih.gov This approach minimizes handling of potentially sensitive intermediates and allows for high-throughput screening of reaction conditions to rapidly optimize a synthetic route.
Expansion into New Areas of Materials Science and Nanotechnology
Aminosilanes are widely used as coupling agents and surface modifiers in materials science. The unique structure of this compound suggests several novel applications in this domain.
The primary application would be in the surface functionalization of nanomaterials . Materials like silica (B1680970) nanoparticles, carbon nanotubes, and metal oxides often have hydroxyl groups on their surfaces. The aminosilane can react with these groups to form stable covalent bonds, modifying the surface properties of the material. mdpi.com The presence of the cyanoethyl group offers a secondary point of functionality. This nitrile group can be:
Hydrolyzed to a carboxylic acid, creating a negatively charged surface.
Reduced to a primary amine, creating a positively charged surface.
Used in click chemistry reactions (e.g., cycloadditions) to attach other molecules.
This dual functionality could be used to create hierarchically structured polymer nanocomposites, where the silane (B1218182) first anchors to a nanofiller and the cyano group then initiates polymerization or links to a polymer matrix. mdpi.com This could lead to advanced materials with enhanced mechanical strength, thermal stability, or tailored electronic properties.
Interdisciplinary Research with Biological and Biomedical Sciences
The reactivity of the Si-N bond in N-silylamines makes them valuable in contexts where a protected amine is needed. rsc.org The diethylamino group in this compound can be easily cleaved under hydrolytic conditions to reveal a silylated amine or, ultimately, a silanol (B1196071). This property is highly relevant for biological applications.
Future research could explore its use as a protecting group in the synthesis of complex, biologically active molecules . The N-silylamine functionality is generally stable under many organic reaction conditions but can be removed cleanly when desired. rsc.org This could be particularly useful in the synthesis of alkaloids or other nitrogen-containing natural products. researchgate.net
Moreover, the ability to functionalize surfaces (as discussed in 7.4) extends to biomedical devices and biosensors. This compound could be used to modify the surface of silica-based biosensors or implants. The pendant cyano group could then be used to covalently attach biomolecules such as enzymes, antibodies, or DNA strands, enabling the development of highly specific diagnostic tools or biocompatible materials. The radical silylation reactions could also be explored for creating novel sila-amino acids for peptide synthesis. researchgate.net
Q & A
Basic Research Questions
What established synthetic routes are available for 1-cyanoethyl(diethylamino)dimethylsilane, and what are their key experimental parameters?
Methodological Answer:
The synthesis of structurally analogous aminosilanes involves nucleophilic substitution reactions. For example, bis(diethylamino)dimethylsilane is synthesized by reacting dimethyldichlorosilane with diethylamine in anhydrous solvents like n-pentane or hexane under inert atmospheres (e.g., nitrogen). Stoichiometric ratios (e.g., 1:2 for dichlorosilane to amine) and controlled reaction temperatures (0–25°C) are critical to avoid side reactions like oligomerization . Purification often involves filtration of amine hydrochlorides and solvent evaporation. For 1-cyanoethyl derivatives, cyanoethylation via hydrosilylation or substitution of chloro groups with cyanoethyl reagents (e.g., acrylonitrile derivatives) could be adapted, requiring precise control of catalysts (e.g., Pt-based) and reaction kinetics .
Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : NMR identifies silicon bonding environments (e.g., chemical shifts for Si–N vs. Si–C bonds). and NMR resolve substituent effects (e.g., diethylamino vs. cyanoethyl groups) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond-length data (e.g., Si–N distances in silylated ureas, typically 1.70–1.75 Å) and steric effects from bulky substituents .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages), with deviations indicating impurities or incomplete reactions .
- Chromatography : HPLC or GC-MS monitors reaction progress and purity, especially for volatile byproducts .
Advanced Research Questions
How can researchers resolve contradictions in reported reactivity of this compound with different substrates?
Methodological Answer:
Discrepancies may arise from steric/electronic effects or solvent interactions. For example, phenyl isocyanate reacts with bis(diethylamino)dimethylsilane to form silylated ureas, but bulky substrates (e.g., tert-butyl isocyanate) may show inhibited reactivity. To address contradictions:
- Systematic Substrate Screening : Compare reactivity across substrates with varying steric bulk (e.g., phenyl vs. cyclohexyl isocyanates) .
- Computational Modeling : DFT calculations can predict electronic effects (e.g., LUMO energies of substrates) and transition states .
- Kinetic Studies : Monitor reaction rates under controlled conditions (temperature, solvent polarity) to isolate steric vs. electronic contributions .
What mechanistic insights explain the insertion reactions of this compound with heterocumulenes like isocyanates?
Methodological Answer:
Insertion mechanisms involve nucleophilic attack at the silicon center. For example, phenyl isocyanate inserts into Si–N bonds of bis(diethylamino)dimethylsilane via a two-step process:
Nucleophilic Activation : The isocyanate’s oxygen attacks silicon, breaking the Si–N bond and forming a silyl intermediate.
Urea Formation : A second isocyanate molecule reacts with the intermediate, yielding a silylated urea derivative.
XRD data show elongated Si–N bonds (1.75 Å vs. 1.70 Å in precursors) post-reaction, supporting this mechanism . Steric effects from diethylamino groups slow reactivity compared to less substituted silanes.
How can computational methods predict the electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. For example, cyanoethyl groups may lower Si-center electrophilicity, reducing reactivity with electrophilic substrates .
- Molecular Dynamics (MD) : Simulate steric interactions in solution-phase reactions (e.g., solvent accessibility of the silicon atom) .
- QSPR Models : Correlate substituent parameters (e.g., Hammett σ values) with experimental reaction rates to predict new derivatives’ behavior .
What strategies mitigate toxicity uncertainties for this compound in laboratory settings?
Methodological Answer:
When toxicity data are lacking (common for novel silanes):
- Read-Across Analysis : Compare with structurally similar compounds. For example, dimethylsilane’s toxicity decreases with increased substitution (e.g., tetramethylsilane is less toxic than silane). Apply this trend to estimate safe exposure limits .
- In Silico Tox Prediction : Tools like OECD QSAR Toolbox predict acute toxicity based on functional groups (e.g., cyanoethyl groups may pose cyanide release risks) .
- Hierarchical Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo studies .
Data Analysis & Experimental Design
How should researchers design experiments to optimize the synthesis of this compound derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between temperature (25°C vs. 50°C), amine stoichiometry (1:1 vs. 1:2), and solvent (hexane vs. THF) .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks Si–Cl or Si–N bond formation in real time .
- Yield vs. Purity Trade-offs : Balance reaction time and purification methods (e.g., column chromatography for high purity vs. distillation for scalability) .
What statistical methods are appropriate for analyzing discrepancies in spectroscopic data for silylated derivatives?
Methodological Answer:
- Multivariate Analysis : PCA (Principal Component Analysis) identifies outlier spectra caused by impurities or instrument drift .
- Error Propagation Models : Quantify uncertainties in NMR integration or XRD bond-length measurements .
- Bland-Altman Plots : Compare inter-lab reproducibility of NMR shifts for standardized samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
